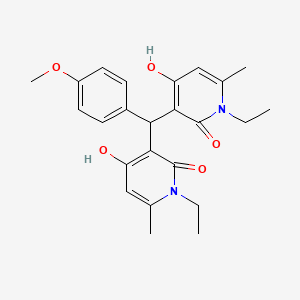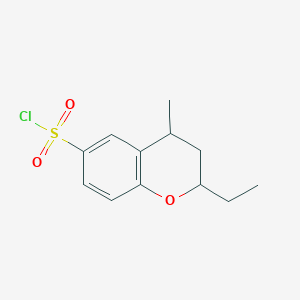
5-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide” is a nitrogen-containing heterocyclic compound. The pyrrolidine ring in this compound is a five-membered ring, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not available in the retrieved data.Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring and a pyridine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The exact molecular structure of this specific compound is not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds and Their Applications
Nitrogen-containing heterocyclic compounds, including pyridines, pyrazines, and pyrrolidines, serve as foundational structures in various pharmaceuticals and agrochemicals due to their significant biological activities. These compounds are instrumental in producing a wide range of products, from simple herbicides and insecticides to complex pharmaceutical ingredients. For example, pyrazines find use in creating flavors, fragrances, and pharmaceutical intermediates, with specific derivatives being key components in anti-tuberculosis drugs like pyrazinamide. Additionally, the role of pyrrole is highlighted in the development of polypyrrole, an electroconductive polymer, emphasizing its importance beyond pharmaceutical applications and showcasing the diverse utility of these heterocycles in scientific research and industry applications (Higasio & Shoji, 2001).
Novel Syntheses and Antiviral Activities
Research into novel benzamide-based 5-aminopyrazoles and their fused heterocycles has demonstrated remarkable antiviral activities, particularly against avian influenza. This signifies the potential for developing new therapeutic agents based on such heterocyclic frameworks, showcasing their utility in addressing global health challenges like influenza outbreaks. The synthesis of these compounds involves innovative routes, highlighting the adaptability and versatility of heterocyclic compounds in medicinal chemistry (Hebishy, Salama, & Elgemeie, 2020).
Metal-Organic Frameworks (MOFs)
Heterocyclic compounds also play a pivotal role in the development of metal-organic frameworks (MOFs), advanced materials with applications in catalysis, gas storage, and separation technologies. The crystal structure of a hydrated copper acetate complex with N-[(pyridin-4-yl)methyl]pyrazine-2-carboxamide showcases its utility in constructing MOFs, providing insights into the structural aspects of these materials and their potential applications in various scientific and industrial fields (Cati & Stoeckli-Evans, 2014).
Antimicrobial and Antifungal Applications
The synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have revealed their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential as anticancer agents. Furthermore, the exploration of such heterocyclic compounds extends to their antimicrobial and antifungal properties, demonstrating the broad spectrum of biological activities associated with these molecules and their relevance in developing new therapeutic agents (Hassan, Hafez, & Osman, 2014).
Eigenschaften
IUPAC Name |
5-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-11-8-18-13(9-17-11)15(21)19-12-5-7-20(10-12)14-4-2-3-6-16-14/h2-4,6,8-9,12H,5,7,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZDZKKJXGZMGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2CCN(C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


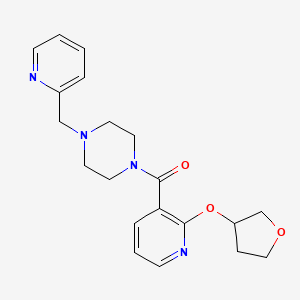
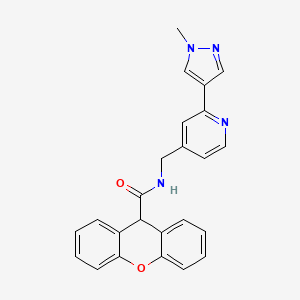
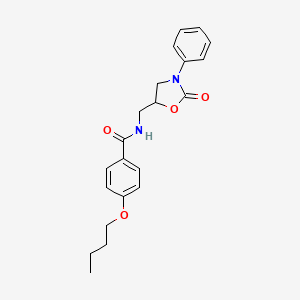
![8,9,10,11-tetrahydroazepino[1,2-b]isoquinolin-5(7H)-one](/img/structure/B2601282.png)
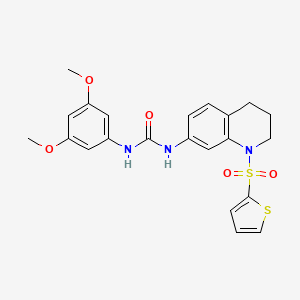
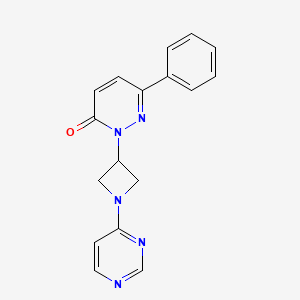
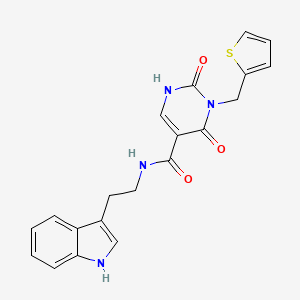
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(2,6-dichlorophenyl)-N'-methyl-4,5-dihydro-1,2-oxazole-5-carbohydrazide](/img/structure/B2601288.png)
![2-Methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B2601289.png)
-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2601291.png)
